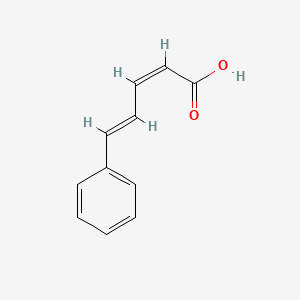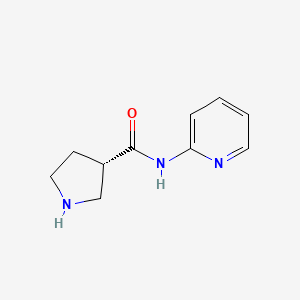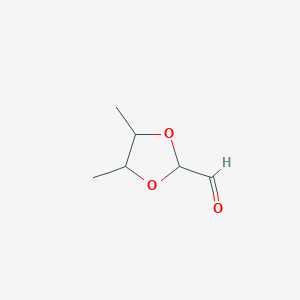
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a difluorophenyl group attached to the pyrazole ring, which is further substituted with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms
Major Products Formed
Oxidation: 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(2,4-Difluorophenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
科学研究应用
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes
作用机制
The mechanism of action of 5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 5-(2,4-Difluorophenyl)-2-pyrimidinol
- 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine .
Uniqueness
5-(2,4-Difluorophenyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluorophenyl and carbaldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H6F2N2O |
|---|---|
分子量 |
208.16 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-8(9(12)3-6)10-4-7(5-15)13-14-10/h1-5H,(H,13,14) |
InChI 键 |
RBHPWXZNOBYMOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)


![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)





![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)



